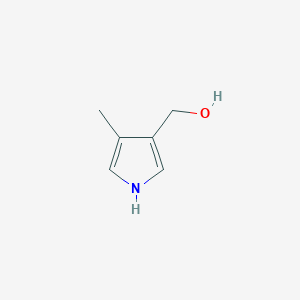
(4-Methyl-1H-pyrrol-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methyl-1H-pyrrol-3-yl)methanol is an organic compound that belongs to the pyrrole family Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom This specific compound has a methyl group attached to the fourth carbon of the pyrrole ring and a hydroxymethyl group attached to the third carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-1H-pyrrol-3-yl)methanol can be achieved through several methods. One common approach involves the reaction of 4-methylpyrrole with formaldehyde under acidic conditions to introduce the hydroxymethyl group at the third position of the pyrrole ring. The reaction typically proceeds as follows:
Starting Materials: 4-methylpyrrole and formaldehyde.
Reaction Conditions: Acidic medium, often using hydrochloric acid or sulfuric acid as the catalyst.
Procedure: The reactants are mixed and heated to facilitate the reaction, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
(4-Methyl-1H-pyrrol-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The methyl and hydroxymethyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are employed depending on the desired substitution.
Major Products Formed
Oxidation: Formation of 4-methyl-1H-pyrrole-3-carboxaldehyde or 4-methyl-1H-pyrrole-3-carboxylic acid.
Reduction: Formation of 4-methyl-1H-pyrrol-3-ylmethanol derivatives.
Substitution: Various substituted pyrrole derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, (4-Methyl-1H-pyrrol-3-yl)methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activity. It may serve as a precursor for the synthesis of bioactive molecules, including pharmaceuticals and agrochemicals.
Medicine
In medicine, this compound and its derivatives are investigated for their potential therapeutic properties. They may exhibit antimicrobial, anti-inflammatory, or anticancer activities.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals, dyes, and polymers. Its reactivity and versatility make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (4-Methyl-1H-pyrrol-3-yl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The hydroxymethyl group can form hydrogen bonds, while the pyrrole ring can participate in π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(4-Trifluoromethyl-1H-pyrrol-3-yl)methanol: Similar structure but with a trifluoromethyl group instead of a methyl group.
(4-Methyl-1H-pyrrole-3-carboxaldehyde): Similar structure but with an aldehyde group instead of a hydroxymethyl group.
Uniqueness
(4-Methyl-1H-pyrrol-3-yl)methanol is unique due to the presence of both a methyl and a hydroxymethyl group on the pyrrole ring. This combination of functional groups provides distinct reactivity and potential for diverse applications compared to its analogs.
Properties
Molecular Formula |
C6H9NO |
|---|---|
Molecular Weight |
111.14 g/mol |
IUPAC Name |
(4-methyl-1H-pyrrol-3-yl)methanol |
InChI |
InChI=1S/C6H9NO/c1-5-2-7-3-6(5)4-8/h2-3,7-8H,4H2,1H3 |
InChI Key |
XNHXGNYPKAPLAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC=C1CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,2R)-1-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13035565.png)
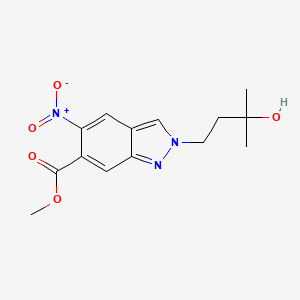

![Racemic-(4S,5R)-7-(Tert-Butoxycarbonyl)-1-Oxo-2,7-Diazaspiro[4.4]Nonane-4-Carboxylic Acid](/img/structure/B13035582.png)
![4,4,5,5-Tetramethyl-2-[(3-nitrophenyl)methyl]-1,3,2-dioxaborolane](/img/structure/B13035588.png)
![2-nitro-4H-thieno[3,2-b]pyrrole-5-carboxylicacid](/img/structure/B13035595.png)
![(1S,2S)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL](/img/structure/B13035609.png)

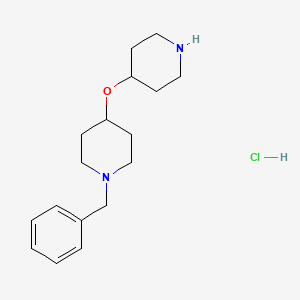
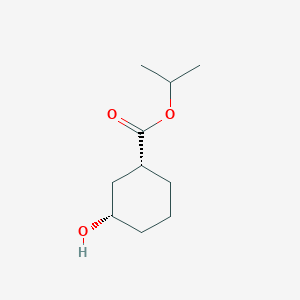
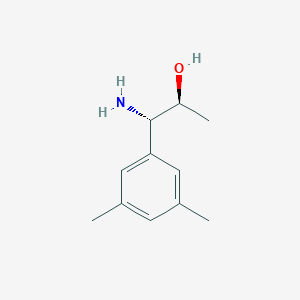
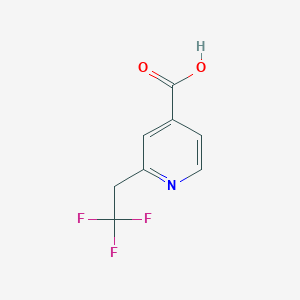
![6-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B13035636.png)

